molecular formula C100H150N26O35 B588942 AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 CAS No. 157505-54-9

AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2

Cat. No.: B588942
CAS No.: 157505-54-9
M. Wt: 2276.447
InChI Key: BGQATCXHNZOMQZ-KTHLNFAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 is a synthetic peptide Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high purity and yield. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: can undergo various chemical reactions, including:

    Oxidation: This peptide can be oxidized, particularly at the tyrosine residues, which can form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Specific amino acids within the peptide can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: DTT or β-mercaptoethanol in aqueous buffers.

    Substitution: Site-directed mutagenesis during synthesis using modified amino acids.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, yielding reduced peptide forms.

    Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: has several applications in scientific research:

    Immunology: It can be used to study antigen presentation and T-cell receptor interactions, particularly in the context of major histocompatibility complex (MHC) class II molecules.

    Biochemistry: The peptide serves as a model for studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications include vaccine development and immunotherapy.

    Industry: Used in the development of diagnostic assays and as a standard in peptide synthesis quality control.

Mechanism of Action

The mechanism by which AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2 exerts its effects involves binding to specific receptors or proteins. For instance, in immunological studies, it may bind to MHC class II molecules, facilitating the presentation of antigens to T-cells. This interaction triggers a cascade of immune responses, including T-cell activation and cytokine release.

Comparison with Similar Compounds

AC-Ala-glu-tyr-tyr-asn-lys-gln-tyr-leu-glu-gln-thr-arg-ala-glu-leu-asp-thr-NH2: can be compared to other synthetic peptides with similar sequences or functions:

The uniqueness of This compound lies in its specific sequence, which confers particular binding properties and biological activities, making it valuable for targeted research applications.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H150N26O35/c1-46(2)39-66(92(154)116-65(31-36-78(140)141)87(149)115-62(28-33-74(103)134)91(153)126-81(51(8)128)99(161)117-60(14-12-38-108-100(106)107)85(147)110-49(6)84(146)112-63(29-34-76(136)137)89(151)118-67(40-47(3)4)93(155)124-72(45-79(142)143)98(160)125-80(50(7)127)82(105)144)119-94(156)68(41-53-15-21-56(130)22-16-53)120-88(150)61(27-32-73(102)133)114-86(148)59(13-10-11-37-101)113-97(159)71(44-75(104)135)123-96(158)70(43-55-19-25-58(132)26-20-55)122-95(157)69(42-54-17-23-57(131)24-18-54)121-90(152)64(30-35-77(138)139)111-83(145)48(5)109-52(9)129/h15-26,46-51,59-72,80-81,127-128,130-132H,10-14,27-45,101H2,1-9H3,(H2,102,133)(H2,103,134)(H2,104,135)(H2,105,144)(H,109,129)(H,110,147)(H,111,145)(H,112,146)(H,113,159)(H,114,148)(H,115,149)(H,116,154)(H,117,161)(H,118,151)(H,119,156)(H,120,150)(H,121,152)(H,122,157)(H,123,158)(H,124,155)(H,125,160)(H,126,153)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H4,106,107,108)/t48-,49-,50+,51+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,80-,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQATCXHNZOMQZ-KTHLNFAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H150N26O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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